molecular formula C18H17N3O3 B2687744 6-(2-(2-Methoxyphenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034290-47-4

6-(2-(2-Methoxyphenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2687744
CAS No.: 2034290-47-4
M. Wt: 323.352
InChI Key: QAIPHVTXWMLMAU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a naphthyridine core, which is a type of nitrogen-containing heterocyclic compound . It also has a methoxyphenyl group and an acetyl group attached to it. These groups are common in organic chemistry and are often seen in various natural products and synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional shape due to the presence of the naphthyridine ring system .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The methoxyphenyl and acetyl groups could potentially undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Corrosion Inhibition

Naphthyridine derivatives have been investigated for their effectiveness as corrosion inhibitors. Studies demonstrate their utility in protecting materials like N80 steel in acidic environments. Experimental results, supported by electrochemical techniques and quantum chemical calculations, suggest these compounds exhibit high inhibition efficiency, adhering to the Langmuir adsorption isotherm. This implies their potential in extending the life of metals in corrosive conditions (Ansari & Quraishi, 2015).

Antibacterial Activity

Derivatives of naphthyridine have shown promise in antibacterial applications. Synthesis and characterization of specific derivatives highlight their potential as potent antibacterial agents, outperforming some conventional treatments in in vitro assays. Such findings are crucial for developing new antibiotics to combat resistant bacteria strains (Khan, 2017).

Fluorescence Studies

Naphthyridine compounds are also notable for their fluorescence properties, making them useful in various spectrofluorometric analyses. The study of such compounds in different solvents reveals insights into their solvatochromic behaviors, which are essential for applications in sensing, imaging, and as probes in biological systems. These properties also enable the determination of critical micelle concentrations of surfactants, contributing to our understanding of micellar systems (Khan & Asiri, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

6-[2-(2-methoxyphenyl)acetyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-24-16-5-3-2-4-12(16)9-17(22)21-7-6-15-14(11-21)8-13(10-19)18(23)20-15/h2-5,8H,6-7,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIPHVTXWMLMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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